

# Structural Characterization Guide: Benzyl 3-fluoro-4-nitrobenzoate

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## Compound of Interest

Compound Name: *Benzyl 3-fluoro-4-nitrobenzoate*

Cat. No.: *B7893721*

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## Executive Summary & Comparative Profile

In drug development, the specific arrangement of atoms in the solid state (polymorphism) dictates solubility and bioavailability. For **Benzyl 3-fluoro-4-nitrobenzoate**, the introduction of a fluorine atom at the meta position (relative to the ester) significantly alters the crystal packing forces compared to the non-fluorinated parent, Benzyl 4-nitrobenzoate.

While the parent compound crystallizes readily, the fluorinated derivative exhibits a depressed melting point, often persisting as an oil. This guide uses the parent structure as a "molecular scaffold" to predict the target's behavior and outlines the specific method to capture its structure.

## Table 1: Comparative Crystallographic & Physical Profile

Feature	Reference Standard ( <b>Benzyl 4-nitrobenzoate</b> )	Target Compound ( <b>Benzyl 3-fluoro-4-nitrobenzoate</b> )
CAS Number	14786-27-7	811788-85-9
Physical State (RT)	Crystalline Solid	Viscous Yellow Oil (Supercooled liquid)
Space Group	Monoclinic,	Predicted: Triclinic or Monoclinic
Packing Motif	Chains of H-bonded rings	Disrupted H-bonding due to F- repulsion
Key Interaction	C-H...O (Nitro/Ester)	Weak C-H[1][2]...F / F...F contacts
Melting Point	-80–90 °C (Solid)	< 25 °C (Oil)
Diffraction Strategy	Standard Single Crystal XRD	In Situ Cryo-Crystallization (OHCD)

## The Reference Standard: Benzyl 4-nitrobenzoate[3] [4]

To understand the target, we must first analyze the packing of the parent molecule. The crystal structure of Benzyl 4-nitrobenzoate serves as the control.[3]

- Crystal System: Monoclinic
- Space Group:  
(  
)
- Unit Cell Dimensions (at 120 K):
  - Å

- Å
- Å

Packing Analysis: The lattice is stabilized by a "chain of rings" motif. The nitro group oxygen atoms act as acceptors for weak C-H...O hydrogen bonds from the benzyl ring of adjacent molecules. This creates a robust 3D framework.

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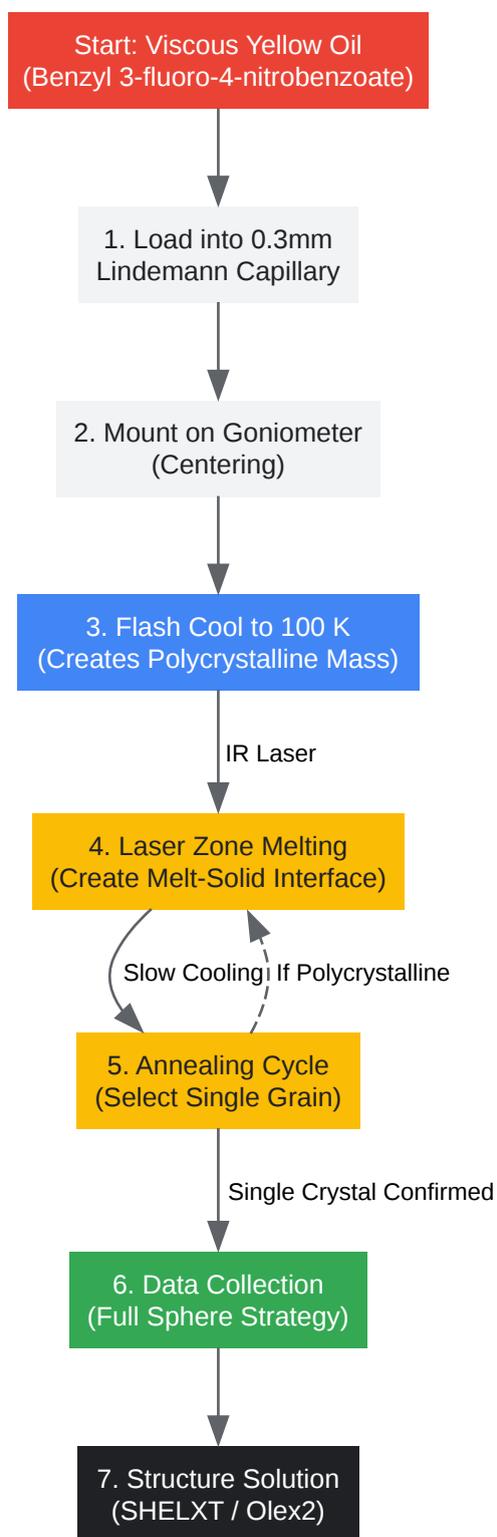
*Expert Insight: The absence of fluorine allows the aromatic rings to pack efficiently (face-to-face -stacking). In the target compound, the bulky and electronegative fluorine atom at the 3-position creates steric hindrance and electrostatic repulsion, disrupting these stabilizing forces and lowering the melting point to the oil phase.*

## Protocol: In Situ Cryo-Crystallization of the Target

Since **Benzyl 3-fluoro-4-nitrobenzoate** is an oil, standard mounting is impossible. You must use Optical Heating and Crystallization Device (OHCD) techniques to grow a single crystal directly on the diffractometer.

## Workflow Diagram

The following Graphviz diagram outlines the critical path for converting the oil into a diffraction-quality crystal.



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Caption: Workflow for in situ crystallization of liquid samples using laser zone melting.

## Detailed Methodology

### Step 1: Capillary Loading

- Draw the neat oil (**Benzyl 3-fluoro-4-nitrobenzoate**) into a borosilicate glass capillary (0.1 – 0.3 mm diameter).
- Seal both ends with flame or epoxy to prevent sublimation or reaction with atmospheric moisture.

### Step 2: The "Flash-Cool" (Polycrystalline Phase)

- Mount the capillary on the goniometer head.
- Rapidly cool the sample stream to 100 K using a liquid nitrogen cryostream.
- Observation: The oil will freeze into a chaotic, opaque polycrystalline mass (powder ring pattern).

### Step 3: Zone Melting (The Critical Step)

- Use a focused IR laser (or block the cryostream momentarily) to melt a small zone of the sample.
- Slowly traverse the melt zone along the capillary axis.
- Mechanism: As the melt zone moves, a single crystal seed will propagate at the liquid-solid interface.
- Validation: Monitor the diffraction pattern. Transition from "powder rings" to "discrete spots" confirms single-crystal growth.

### Step 4: Data Collection Strategy

- Radiation: Mo-K

(

Å) is preferred to minimize absorption by the glass capillary.

- Redundancy: Collect a full sphere of data (run time ~4-8 hours) to ensure high redundancy, which compensates for the background noise from the glass capillary.

## Expected Results & Structural Validation

When solving the structure of the fluorinated target, use the following validation metrics to ensure the model is chemically accurate.

**Table 2: Validation Parameters (Self-Validating System)**

Parameter	Acceptance Criteria	Scientific Rationale
R-Factor ( )		Indicates good agreement between the model and electron density.
Goodness of Fit (S)		Ensures correct weighting scheme; deviation suggests missed twinning.
C-F Bond Length	Å	Typical for aromatic C-F bonds. Deviations >0.05 Å indicate wrong element assignment.
Displacement ( )	No "pancake" ellipsoids	High anisotropy suggests disorder common in "frozen liquids."
Flack Parameter	N/A (Centrosymmetric)	Compound is achiral; space group likely or .

## References

- Benzyl 4-nitrobenzoate Structure: De Souza, M. V. N., et al. (2006).[4][5] "A three-dimensional framework of

-stacked hydrogen-bonded chains in benzyl 4-chloro-3-nitrobenzoate, and chains of hydrogen-bonded rings in benzyl 4-nitrobenzoate." Acta Crystallographica Section C, 62, o295-o298.[4]

- Target Compound Characterization: Patent WO2018136935A1. "2-Arylsulfonamido-N-arylacetamide Derivatized STAT3 Inhibitors." (Describes isolation of **Benzyl 3-fluoro-4-nitrobenzoate** as a yellow oil).
- In Situ Crystallization Methodology: Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Engineering, pp 20-37. (Standard reference for capillary growth).

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